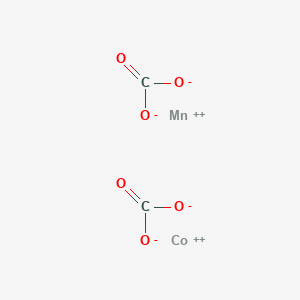![molecular formula C36H28I2S3 B14244935 [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide CAS No. 203927-87-1](/img/structure/B14244935.png)
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide is a complex organosulfur compound It is characterized by its unique structure, which includes two diphenylsulfanium groups connected by a sulfanediyl bridge to a phenylene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide typically involves the reaction of diphenylsulfide with a suitable halogenating agent to form diphenylsulfonium halide. This intermediate is then reacted with a phenylene-based sulfanediyl compound under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups back to sulfides.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenylsulfide derivatives.
Substitution: Brominated or nitrated phenylene derivatives.
科学研究应用
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an additive in polymers.
作用机制
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide involves its interaction with cellular components. The sulfonium groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an oxidative stress inducer, affecting cellular redox balance.
相似化合物的比较
Similar Compounds
Diphenylsulfide: A simpler analog with similar reactivity but lacking the sulfanediyl bridge.
Sulfoxides and Sulfones: Oxidized derivatives with different chemical properties.
Phenylene-based Sulfanium Compounds: Compounds with similar structural motifs but different substituents.
Uniqueness
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide is unique due to its dual sulfonium groups and the sulfanediyl-phenylene linkage. This structure imparts distinct reactivity and potential for diverse applications compared to simpler analogs.
属性
CAS 编号 |
203927-87-1 |
|---|---|
分子式 |
C36H28I2S3 |
分子量 |
810.6 g/mol |
IUPAC 名称 |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;diiodide |
InChI |
InChI=1S/C36H28S3.2HI/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;/h1-28H;2*1H/q+2;;/p-2 |
InChI 键 |
SZJGPRWBYLPIIC-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)
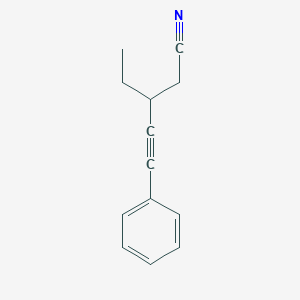
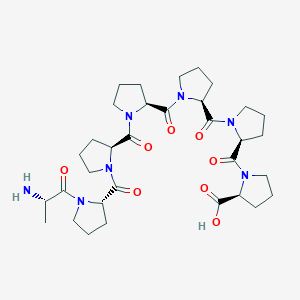
![2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione](/img/structure/B14244867.png)
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone](/img/structure/B14244874.png)


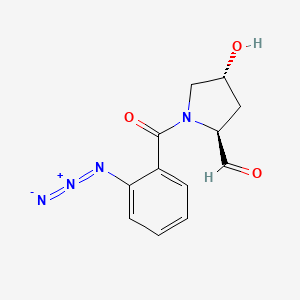
![5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14244901.png)
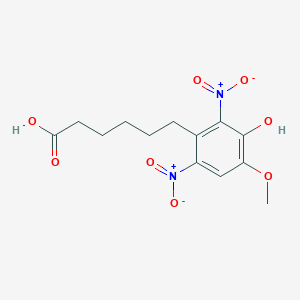
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
